2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1-benzylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13(14(17)18)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZUCVRXWNNCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 2 1 Benzylpiperidin 4 Yl Acetic Acid
Strategies for the Direct Synthesis of 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid
The direct synthesis of this compound typically involves the formation of the α-amino acid moiety on a pre-formed piperidine (B6355638) ring. The Strecker synthesis and its variations represent a primary and efficient route for this transformation.
The most critical precursor for the synthesis of the target compound is N-benzylpiperidin-4-one . sigmaaldrich.commdpi.com This ketone serves as the electrophilic starting point for the introduction of both the amino and carboxylic acid functionalities at the 4-position of the piperidine ring. N-benzylpiperidin-4-one is a versatile building block used in the synthesis of numerous medicinal compounds. sigmaaldrich.com
A common and effective method for the direct synthesis is a variant of the Strecker amino acid synthesis . google.com This process generally involves a one-pot, three-component reaction between the ketone (N-benzylpiperidin-4-one), a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide), and an ammonia (B1221849) source (like ammonium (B1175870) chloride). nih.gov The reaction proceeds through an intermediate α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile . google.com Subsequent acidic or basic hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the final racemic this compound.
| Precursor/Building Block | Role in Synthesis | Typical Reaction |
|---|---|---|
| N-benzylpiperidin-4-one | Core scaffold and electrophilic starting material | Condensation with ammonia and cyanide source |
| Ammonium Chloride (NH₄Cl) | Source of the α-amino group | Forms an imine intermediate with the ketone |
| Potassium Cyanide (KCN) | Source of the carboxyl carbon | Nucleophilic attack on the imine to form an α-aminonitrile |
| Hydrochloric Acid (HCl) | Catalyst for hydrolysis | Converts the intermediate nitrile to a carboxylic acid |
Since the α-carbon of this compound is a stereocenter, the standard Strecker synthesis produces a racemic mixture (an equal mixture of both enantiomers). The generation of enantiomerically pure forms requires either stereoselective synthesis or chiral resolution techniques. chimia.ch
Stereoselective Synthesis: An asymmetric Strecker reaction can be employed by replacing ammonia with a chiral amine auxiliary, such as (S)-α-methylbenzylamine. nih.gov The chiral auxiliary directs the cyanide attack to one face of the intermediate imine, leading to the formation of diastereomeric α-aminonitriles. These diastereomers can be separated, and subsequent hydrolysis and removal of the chiral auxiliary yield the desired enantiomer of the amino acid.
Chiral Resolution: Alternatively, the racemic mixture of the final amino acid or a suitable derivative can be separated.
Enzymatic Resolution: This technique utilizes the stereospecificity of enzymes. minia.edu.eg For instance, the racemic amino acid can be N-acylated, and then an enzyme like aminoacylase (B1246476) is used to selectively hydrolyze the acyl group from only one enantiomer (typically the natural L-form). chimia.ch The resulting mixture of the free L-amino acid and the acylated D-amino acid can then be easily separated. minia.edu.eg
Diastereomeric Salt Formation: The racemic amino acid can be treated with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Derivatization and Analog Generation of this compound and its Scaffold
The presence of three key functional moieties—the carboxylic acid, the primary amino group, and the N-benzylpiperidine scaffold—allows for extensive chemical modifications to generate a library of analogues.
The carboxylic acid group is readily transformed into esters or amides, which can alter the compound's polarity, solubility, and biological interactions.
Esterification: Reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (like H₂SO₄ or SOCl₂) yields the corresponding ester. Benzyl (B1604629) esters are also common derivatives that can be conveniently removed by catalytic hydrogenolysis. minia.edu.eg
Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to form a diverse range of amides. nih.gov
The primary amino group is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's properties.
Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides to form amides. minia.edu.eg Acetylation with acetic anhydride (B1165640) is a common transformation. nih.gov
Carbamate Formation: The amino group readily reacts with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl) to form N-Boc and N-Cbz protected derivatives, respectively. These are standard protecting groups in peptide synthesis. minia.edu.eg
N-Alkylation: The amino group can be alkylated, though direct alkylation can be difficult to control and may lead to over-alkylation. Reductive amination is an alternative route for creating N-alkyl derivatives.
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methanol, H⁺ | Methyl Ester |
| Carboxylic Acid | Amide Formation | Amine, DCC/EDC | Amide |
| Amino Group | Acylation | Acetyl Chloride | N-Acetyl Amide |
| Amino Group | Carbamate Formation | Boc₂O | N-Boc Carbamate |
Modifications to the N-benzylpiperidine scaffold itself can lead to significant structural and functional diversity.
N-Debenzylation: A crucial transformation is the removal of the N-benzyl group. This is most commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)₂ or Pd/C) and a hydrogen source. google.com This reaction cleaves the benzyl group, yielding the secondary amine (piperidine), which can then be functionalized with other groups.
Piperidine N-Substitution: The secondary amine generated from debenzylation is a versatile handle for introducing a wide array of substituents. It can undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides to generate novel N-substituted piperidine analogues. nih.gov
Aromatic Ring Modification: While modifications on the existing benzyl group are less common, the synthesis can be initiated with substituted benzyl halides (e.g., 4-methoxybenzyl chloride or 4-chlorobenzyl chloride) to incorporate substituents onto the aromatic ring from the start. unisi.it This strategy allows for the exploration of electronic and steric effects on the phenyl ring.
Optimization of Synthesis Protocols for Research Applications
The synthesis of this compound, a key building block in medicinal chemistry, often requires careful optimization to meet the stringent demands of research applications. For laboratory-scale preparations, the primary goals are to maximize the yield of high-purity material while ensuring the process is efficient and reproducible. Furthermore, the growing emphasis on sustainable science has spurred the exploration of green chemistry principles in its synthetic routes.
Yield Enhancement and Purity Considerations in Laboratory-Scale Synthesis
In a laboratory setting, the multi-step synthesis of this compound from a precursor like 1-benzylpiperidin-4-one necessitates a systematic approach to optimization. A common route involves a Strecker synthesis, where the ketone is converted to an α-aminonitrile, followed by hydrolysis to the desired α-amino acid. Each step presents variables that can be fine-tuned to enhance yield and purity.
Key considerations for yield enhancement include precise control over reaction stoichiometry, temperature, and time. For instance, in the formation of the intermediate α-aminonitrile, using a slight excess of the cyanide and ammonium source can drive the reaction to completion, but a large excess can complicate purification and lead to unwanted side products. The subsequent hydrolysis of the nitrile is often the most critical step; incomplete hydrolysis leaves unreacted starting material, while overly harsh conditions (e.g., excessive heat or prolonged reaction time) can lead to degradation and racemization, reducing the yield of the desired product.
Purity is paramount for research applications to ensure that biological or chemical findings are not skewed by contaminants. The primary impurities can include unreacted starting materials, intermediates like the α-aminonitrile, or byproducts from side reactions. Purification of the final amino acid product often leverages its zwitterionic nature. Techniques such as recrystallization from polar solvent systems (e.g., water/ethanol mixtures) or ion-exchange chromatography are effective for removing non-ionic impurities. High-performance liquid chromatography (HPLC) is typically used to assess the final purity. polypeptide.com The specifications for raw materials, such as the amino acid derivatives used in synthesis, must be tightly controlled to prevent the introduction of impurities from the outset. polypeptide.com
The following table summarizes key parameters and their impact on the laboratory-scale synthesis.
| Parameter | Optimization Strategy | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Reactant Stoichiometry | Fine-tune molar ratios of ketone, cyanide, and ammonia source. | Maximizes conversion of the limiting reagent, preventing waste. | Minimizes side reactions and simplifies purification by avoiding large excesses of reagents. |
| Temperature Control | Maintain optimal temperature for each step (e.g., initial cooling for aminonitrile formation, controlled heating for hydrolysis). | Increases reaction rate while minimizing thermal degradation of reactants and products. | Prevents the formation of temperature-dependent byproducts. |
| Reaction Time | Monitor reaction progress (e.g., using TLC or LC-MS) to determine the optimal endpoint. | Ensures reaction proceeds to completion for maximum product formation. | Avoids extended reaction times that can lead to product degradation or side reactions. |
| Hydrolysis Conditions | Select appropriate acid/base concentration and temperature for nitrile hydrolysis. | Ensures complete conversion of the nitrile to the carboxylic acid without degrading the amino acid. | Prevents incomplete hydrolysis and the formation of amide intermediates or other degradation products. |
| Purification Method | Employ recrystallization or chromatography based on the impurity profile. | Minimizes product loss during purification steps. | Effectively removes starting materials, intermediates, and byproducts to achieve high purity (>95-99%). |
Exploration of Green Chemistry Approaches in Synthetic Routes
The integration of green chemistry principles into pharmaceutical synthesis is essential for reducing environmental impact and improving safety. mdpi.com For the synthesis of this compound, several strategies can be employed to make the process more sustainable. These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. unife.itnih.gov
One of the primary targets for green innovation is the replacement of hazardous solvents. Traditional organic solvents can be substituted with greener alternatives such as water, ethanol, or benign polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which are often preferred in organic synthesis for their polarity. mdpi.com The use of biocatalysis, such as enzymes, presents another powerful green chemistry tool. mdpi.com For instance, a transaminase could potentially be used to convert a ketone precursor directly into the amine, or a nitrilase could be used for the hydrolysis of the aminonitrile intermediate under mild, aqueous conditions, thus avoiding the use of strong acids or bases.
The table below outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Safer Solvents | Replacing traditional volatile organic solvents (e.g., methanol, THF) with water, ethanol, or bio-based solvents. | Reduces environmental pollution, improves worker safety, and simplifies waste disposal. |
| Atom Economy | Utilizing one-pot, multi-component reactions (e.g., Strecker synthesis) to minimize the number of synthetic steps. | Maximizes the incorporation of starting materials into the final product, generating less waste. |
| Use of Catalysis | Investigating enzymatic (e.g., nitrilase for hydrolysis) or metal-catalyzed routes. | Replaces stoichiometric reagents, reduces waste, and allows for milder reaction conditions. mdpi.com |
| Energy Efficiency | Employing microwave-assisted synthesis to accelerate reaction rates. | Reduces reaction times from hours to minutes, lowering overall energy consumption. |
| Waste Prevention | Optimizing reactions to minimize byproduct formation and developing efficient workup and purification procedures. | Decreases the amount of chemical waste that requires treatment and disposal. |
| Safer Reagents | Exploring alternatives to highly toxic reagents like potassium or sodium cyanide, such as using less hazardous cyanide sources in situ. | Enhances the safety profile of the synthesis for laboratory personnel. |
Future Perspectives and Emerging Research Avenues
Integration of 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid into Advanced Drug Discovery Platforms
The N-benzylpiperidine (N-BP) motif is a well-established privileged structure in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature which are advantageous in drug development. The specific structure of this compound, which combines the N-benzylpiperidine core with an amino acid side chain, offers unique properties for its integration into sophisticated drug discovery platforms. These platforms are designed to rapidly screen and identify new drug candidates from large collections of chemical entities.
Advanced screening libraries could incorporate this compound and its derivatives to explore a wide range of biological targets. Its distinct structural features make it a valuable component for:
High-Throughput Screening (HTS): As a core scaffold, it can be used to generate a diverse library of related compounds. These libraries can be screened against numerous biological targets simultaneously to identify "hits"—molecules that interact with a target of interest.
Fragment-Based Drug Discovery (FBDD): The constituent parts of the molecule—the benzyl (B1604629) group, the piperidine (B6355638) ring, and the α-amino acid moiety—can be utilized as starting points in FBDD. This approach involves screening smaller, low-molecular-weight compounds (fragments) that bind weakly to a target, and then growing or combining them to create a more potent lead.
Chemical Biology Platforms: This compound can serve as a tool to probe biological systems. By modifying it with fluorescent tags or biotin, researchers can study its interactions with cellular components, helping to elucidate biological pathways and identify new drug targets.
| Drug Discovery Platform | Potential Role of this compound |
| High-Throughput Screening (HTS) | Core scaffold for creating diverse chemical libraries to be screened against a wide array of biological targets. |
| Fragment-Based Drug Discovery (FBDD) | The piperidine and benzyl moieties can serve as fragments for building more complex and potent molecules. |
| DNA-Encoded Libraries (DELs) | The amino acid functional group provides a convenient handle for attachment to DNA tags, enabling the synthesis and screening of massive libraries. |
| Chemical Biology Probes | Can be functionalized with reporter tags to investigate interactions with proteins and other biological systems. |
Development of Multi-Functional Agents Incorporating the 1-Benzylpiperidine (B1218667) Core Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic strategies that can modulate multiple biological targets simultaneously. The 1-benzylpiperidine scaffold is a versatile foundation for designing such multi-target-directed ligands (MTDLs) and other multi-functional agents.
A significant area of research involves designing N-benzylpiperidine analogs as inhibitors for targets implicated in Alzheimer's disease. Studies have focused on creating dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of the disease. Similarly, researchers have explored dual inhibitors of AChE and the serotonin (B10506) transporter to address both cognitive and psychiatric symptoms.
Furthermore, the structure of this compound is well-suited for incorporation into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). These molecules induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein. In a hypothetical PROTAC, the 1-benzylpiperidine moiety could act as the "warhead" that binds to the target protein, while the amino acid group could serve as an attachment point for a linker connected to an E3 ligase ligand.
| Agent Type | Therapeutic Strategy | Example Targets |
| Multi-Target-Directed Ligands (MTDLs) | Simultaneously inhibit multiple targets involved in a disease pathway. | Acetylcholinesterase (AChE) & BACE-1 (Alzheimer's Disease). |
| Heterobifunctional Molecules (e.g., PROTACs) | Induce the degradation of a target protein by linking it to an E3 ligase. | Bromodomain and extra-terminal motif (BET) proteins, Androgen Receptor. |
| Drug Hybrids | Combine two distinct pharmacophores into a single molecule to achieve synergistic effects. | Donepezil-hybrids for Alzheimer's Disease. |
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches for Analog Generation
The generation of diverse analogs of this compound is crucial for exploring its full therapeutic potential. While traditional organic synthesis methods are effective, there is a growing interest in novel, more efficient, and sustainable synthetic strategies, particularly those involving biocatalysis.
Biocatalytic methods employ enzymes to perform chemical transformations with high stereo- and regioselectivity, often under mild conditions. This is particularly important for producing chiral piperidine derivatives, as the three-dimensional arrangement of atoms is critical for biological activity. Recent advances include:
Immobilized Enzymes: Using enzymes like Candida antarctica lipase (B570770) B (CALB) immobilized on supports such as magnetic nanotubes allows for catalyst reuse and simplifies product purification. This approach has been successfully used in multicomponent reactions to synthesize clinically valuable piperidines in high yields.
Chemo-enzymatic Cascades: These methods combine enzymatic reactions with traditional chemical steps in a one-pot process. For example, a transaminase can be used to generate a key intermediate that then undergoes a chemical Mannich reaction to build the piperidine core.
Engineered Enzymes: Modern techniques allow for the engineering of enzymes to catalyze specific reactions that are not found in nature, expanding the toolkit for creating novel piperidine structures.
These biocatalytic and chemo-enzymatic strategies offer a powerful and sustainable alternative for generating libraries of this compound analogs with precise stereochemistry for drug discovery.
Advanced Computational Methodologies for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For derivatives of this compound, these methodologies can provide deep insights into their structure-activity relationships and guide the design of more potent and selective molecules.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like acetylcholinesterase and CCR5. These models use molecular descriptors (e.g., polar surface area, molecular weight) to identify the key structural features that govern activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity, helping to rationalize experimental results and guide the design of new analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and calculate binding free energies, offering a more accurate prediction of a compound's affinity.
| Computational Method | Application in Drug Discovery |
| QSAR | Predicts the biological activity of new compounds based on their chemical structure; identifies key molecular properties for activity. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to its protein target. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex to assess binding stability and dynamics. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity, used for virtual screening. |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound before synthesis. |
Investigation of Broader Biological System Interactions and Polypharmacology
The concept of "one drug, one target" is often an oversimplification, as many small molecules interact with multiple biological targets. This phenomenon, known as polypharmacology, can be both a source of side effects and a therapeutic opportunity. The 1-benzylpiperidine scaffold is known for its promiscuity, interacting with a range of targets and biological systems.
Derivatives of this scaffold have shown activity at various receptors and enzymes, including:
Cholinesterases (AChE and BuChE): A primary target for Alzheimer's disease therapies.
Sigma Receptors (σ1 and σ2): Implicated in neurological disorders and pain.
Monoamine Transporters: 4-Benzylpiperidine acts as a monoamine releasing agent, primarily for dopamine (B1211576) and norepinephrine.
Chemokine Receptors (e.g., CCR5): A target in HIV therapy.
Deubiquitinases (e.g., USP7): An emerging target in cancer therapy.
Investigating the polypharmacology of this compound is essential for understanding its full therapeutic potential and potential off-target effects. A systems biology approach, combining computational predictions with experimental profiling, can map the interaction network of this compound. In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a compound's structure, guiding further preclinical investigation. By embracing its potential multi-target nature, researchers can strategically design novel therapies for complex diseases where hitting a single target is insufficient.
Q & A
Q. Basic
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (±0.01 Å) and angles (±0.1°). For piperidine-containing compounds, ensure low thermal motion (<0.05 Å<sup>2</sup>) in the benzyl group .
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., benzylpiperidine protons at δ 3.5–4.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 289.18) .
How can contradictions in reported IC50 values across studies be resolved?
Advanced
Contradictions arise from variations in:
- Assay Conditions : Buffer pH (optimal: 7.4) and ionic strength affect ionization of the acetic acid group.
- Structural Analogues : Substitutions (e.g., Cl vs. F at para positions) alter steric and electronic interactions. For example, 2,4-dichloro vs. 2,6-dichloro analogs show IC50 differences of ±0.1 µM due to hydrogen bond geometry .
- Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm activity.
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats.
- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) .
- Toxicity Data : Limited studies suggest LD50 > 500 mg/kg (oral, rat), but assume acute toxicity until further data is available .
How does substitution on the benzyl group influence metabolic stability and target binding?
Q. Advanced
-
Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability by reducing CYP450-mediated oxidation. For example, 4-fluorobenzyl derivatives show 2x longer in vivo half-life than unsubstituted analogs .
-
Hydrophobic Substituents (e.g., CF3) : Improve binding to hydrophobic pockets (e.g., collagenase Tyr201) but may reduce solubility.
Substituent IC50 (µM) LogP -H 12.5 1.2 -4-F 8.7 1.5 -3-CF3 6.3 2.1 Data derived from docking and enzymatic assays .
What strategies enhance aqueous solubility without compromising activity?
Q. Advanced
- Prodrug Design : Convert the acetic acid to a methyl ester (logP reduced by 0.8 units) .
- Salt Formation : Use hydrochloride or sodium salts (solubility >50 mg/mL in PBS).
- PEGylation : Attach polyethylene glycol (PEG) to the piperidine nitrogen, improving solubility by 10x .
How is enantiomeric excess determined post-synthesis?
Q. Basic
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 80:20, 1 mL/min); retention times differ by 2–3 min for (R)- and (S)-enantiomers .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of NH2 signals (Δδ > 0.5 ppm) .
What computational tools predict metabolic hotspots in this compound?
Q. Advanced
- CYP450 Metabolism : Use Schrödinger’s MetaCore to identify oxidation sites (e.g., benzyl C-4).
- QM/MM Simulations : Highlight vulnerable bonds (e.g., piperidine N-CH2) with activation energies <20 kcal/mol .
How are structure-activity relationships (SAR) systematically explored for this scaffold?
Q. Advanced
- Fragment-Based Screening : Test truncated analogs (e.g., piperidine alone) to identify critical pharmacophores.
- 3D-QSAR Models : CoMFA or CoMSIA maps electrostatic/hydrophobic requirements for collagenase inhibition (q<sup>2</sup> > 0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
